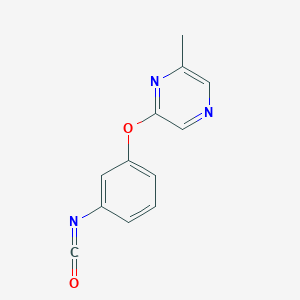
2-(3-Isocyanatophenoxy)-6-methylpyrazine
説明
2-(3-Isocyanatophenoxy)-6-methylpyrazine is a chemical compound with the molecular formula C12H8N2O2 . It is a type of isocyanate, which are known for their reactivity towards a variety of nucleophiles .
Molecular Structure Analysis
The molecular structure of 2-(3-Isocyanatophenoxy)-6-methylpyrazine is planar, with a nearly linear N=C=O linkage . The C−N=C angle is 134.9° and the N=C=O angle is 173.1° .Chemical Reactions Analysis
Isocyanates are electrophiles, and as such they are reactive toward a variety of nucleophiles including alcohols, amines, and even water . Upon treatment with an alcohol, an isocyanate forms a urethane linkage . If a diisocyanate is treated with a compound containing two or more hydroxyl groups, such as a diol or a polyol, polymer chains are formed, which are known as polyurethanes .科学的研究の応用
Isocyanates in Polymer Chemistry
Isocyanates, including compounds similar to "2-(3-Isocyanatophenoxy)-6-methylpyrazine," play a crucial role in the production of polyurethanes, a versatile class of polymers used in various applications from foams to coatings, adhesives, and elastomers. The reactivity of the isocyanate group with alcohols or amines forms urethane or urea linkages, respectively, leading to materials with a wide range of physical properties (Nakashima, Takeshita, & Morimoto, 2002).
Bioremediation and Environmental Detoxification
Isocyanate derivatives could potentially be involved in bioremediation processes. For instance, specific isocyanate-degrading bacteria or fungi might metabolize these compounds, reducing their toxicity and environmental impact. This application is speculative but inspired by the broader field of bioremediation research, such as the detoxification of atrazine, a widely used herbicide, through microbial action (Fan & Song, 2014).
Chemical Synthesis and Drug Development
Isocyanates serve as intermediates in the synthesis of pharmaceuticals and bioactive molecules. The unique reactivity of the isocyanate group allows for the creation of complex molecules with potential therapeutic applications. Research into diketopiperazines, for example, highlights the diverse bioactivities and drug discovery potential of compounds that could be synthesized using isocyanate chemistry (Wang et al., 2013).
Safety and Toxicology
Given the reactivity and potential toxicity of isocyanates, understanding their mechanisms of action, exposure risks, and mitigation strategies is crucial for safe handling and application. Research on occupational exposure to isocyanates, such as toluene diisocyanate (TDI) and methylene diphenyl diisocyanate (MDI), provides insights into the health risks and protective measures necessary when working with these chemicals (Nakashima, Takeshita, & Morimoto, 2002).
将来の方向性
Polyimides derived from diisocyanates have applications in highly technical end uses from aerospace to microelectronics . Future developments will include blends and alloys to optimize processing, physical, thermal, or other attributes . This high-tech family will meet many of the high and low-temperature requirements of the automotive, aerospace, electrical/electronics, and medical industries as they develop further in the 21st century .
特性
IUPAC Name |
2-(3-isocyanatophenoxy)-6-methylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c1-9-6-13-7-12(15-9)17-11-4-2-3-10(5-11)14-8-16/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRVXXVLPQYITG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)OC2=CC=CC(=C2)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640383 | |
| Record name | 2-(3-Isocyanatophenoxy)-6-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Isocyanatophenoxy)-6-methylpyrazine | |
CAS RN |
921938-94-5 | |
| Record name | 2-(3-Isocyanatophenoxy)-6-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



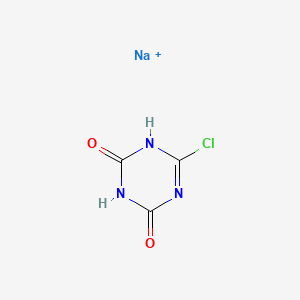
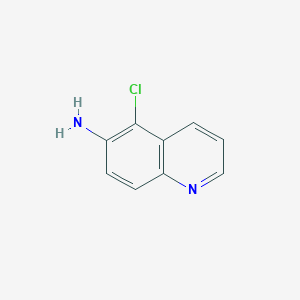
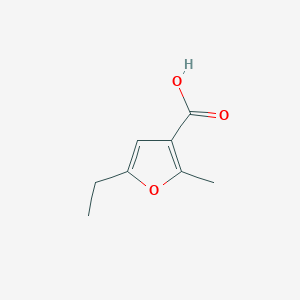
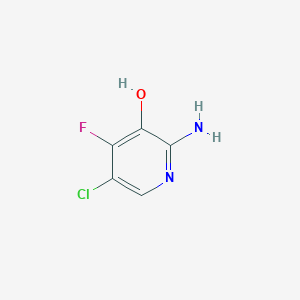
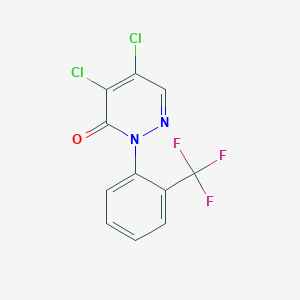
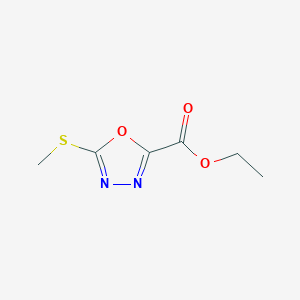
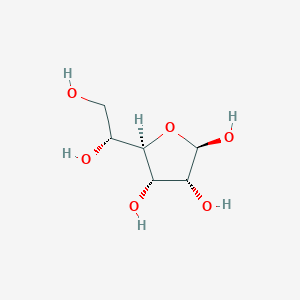
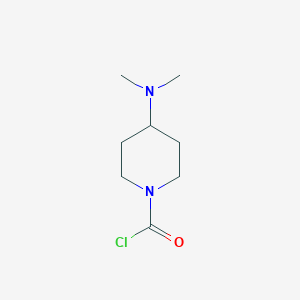
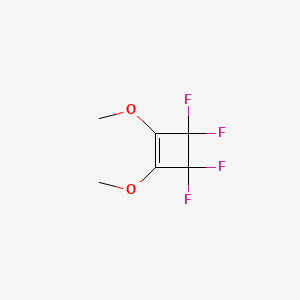
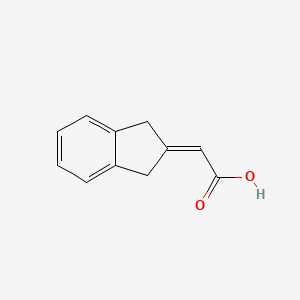
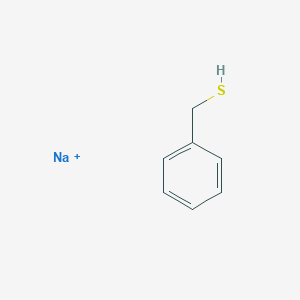
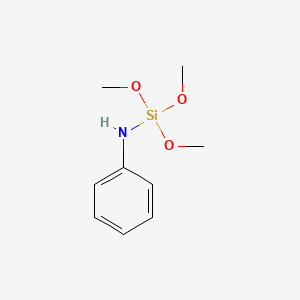

![1,6-dimethyl-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one](/img/structure/B1629502.png)